molecular formula C11H15BFNO3 B1403445 (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid CAS No. 1704082-27-8

(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid

Cat. No. B1403445
M. Wt: 239.05 g/mol
InChI Key: JBUQFGPVHSXEML-UHFFFAOYSA-N
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Description

“(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are commonly used in organic chemistry and have been increasingly seen in approved drugs .


Molecular Structure Analysis

The molecular formula of “(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid” is C11H15BFNO3 .


Chemical Reactions Analysis

Boronic acids play an exquisite role in synthetic chemistry. They are involved in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . They are also investigated as reversible covalent inhibitors .

Scientific Research Applications

Organic Synthesis and Pharmaceuticals

Biochemical Sensing and Detection

Boronic acids, including derivatives like (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid, are known for their ability to form complexes with diols. This property makes them valuable in designing fluorescent sensors for detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. The use of boronic acids in sensing applications is significant for both diagnostic and environmental monitoring purposes (Huang et al., 2012).

Medical Applications

The unique binding properties of boronic acids with diols, found in sugars and other biomolecules, extend their use in medical applications. This feature is utilized in the development of therapeutics, where boronic acids play a role in the selective targeting and modification of biomolecules (Lacina et al., 2014).

Materials Science

In materials science, boronic acids including this derivative are used in constructing smart materials. They can form dynamic covalent bonds with polyols and diols, leading to the development of responsive or stimuli-responsive materials. These applications include hydrogels with dynamic properties and other novel materials with tailored responses to environmental changes (Brooks et al., 2018).

Environmental Applications

Boronic acids have been explored for their potential in environmental applications. They can be used in the selective removal or detection of specific substances from various matrices, leveraging their affinity for certain chemical groups. This aspect of boronic acids is beneficial in water purification, waste management, and environmental monitoring (Griffin & Shu, 2004).

properties

IUPAC Name

[3-(tert-butylcarbamoyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUQFGPVHSXEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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